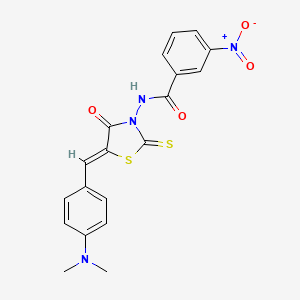

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 5-(4-Dimethylaminobenzylidene)rhodanine . It is a silver-specific dye used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .

Synthesis Analysis

The compound can be synthesized by condensation of thiochroman-4-one with 4-dimethylaminobenzaldehyde . The possible existence of the (E)- and (Z)-geometrical isomers was investigated using B3LYP/6-31G** .Molecular Structure Analysis

The molecular structure of the compound was analyzed using Density Functional Theory (DFT) B3LYP/6-31G** level . Bond orders were estimated using the NBO calculation method correlating with changes in the bond length .Chemical Reactions Analysis

The compound has been employed as intermediates in the synthesis of isoxazolines . Some 3-benzylidenechroman-4-ones have been synthesized through a condensation reaction from a chroman-4-one substituted with an aromatic aldehyde in the presence of an acid .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 285-288 °C (lit.) . It is insoluble in water, moderately soluble in acetone, and very slightly soluble in benzene, chloroform, and diethyl ether .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

- Antimicrobial and Anticancer Evaluation : A study synthesized a series of 4-thiazolidinone derivatives, evaluating them for their in vitro antimicrobial and anticancer potentials. The results highlighted that certain derivatives showed significant antimicrobial activity, and one particular derivative was identified as the most active anticancer agent, demonstrating the potential of thiazolidinone derivatives in developing treatments for microbial infections and cancer (Deep et al., 2016).

Anticonvulsant Activity

- Design, Synthesis, and Pharmacological Evaluation : Another study focused on the design, synthesis, and evaluation of 4-thiazolidinone derivatives as anticonvulsant agents. The study demonstrated that some synthesized compounds exhibited considerable anticonvulsant activity, suggesting the utility of thiazolidinone derivatives in developing new treatments for convulsive disorders (Faizi et al., 2017).

Synthesis of 1,4-Dihydropyridine Derivatives

- Synthesis for 1,4-Dihydropyridine Derivatives : A study outlined the synthesis of 1,4-dihydropyridine derivatives using thiazolidinone compounds as intermediates. These derivatives are of interest due to their biological activities and potential applications in medicinal chemistry (Stanovnik et al., 2002).

Corrosion Inhibition

- Corrosion Inhibitors for Carbon Steel : Investigating benzothiazole derivatives for their corrosion inhibiting effects against steel in an acidic solution, a study synthesized two benzothiazole derivatives and evaluated their efficiency. The results showed high inhibition efficiencies, indicating their potential application as corrosion inhibitors (Hu et al., 2016).

Antidiabetic and Hypolipidemic Activity

- Hypoglycemic and Hypolipidemic Activity : Exploring the potential of thiazolidinedione derivatives in a type-2 diabetes model, a study synthesized novel analogs and evaluated their activities. The results demonstrated significant reductions in blood glucose, total cholesterol, and triglyceride levels, suggesting their application in managing type-2 diabetes and associated lipid disorders (Mehendale-Munj et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S2/c1-21(2)14-8-6-12(7-9-14)10-16-18(25)22(19(28)29-16)20-17(24)13-4-3-5-15(11-13)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXBZYWUVLMTLD-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)

![4-Acetamido-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2423813.png)

![5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2423815.png)

![4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2423819.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2423821.png)

![1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole](/img/structure/B2423823.png)

![3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423825.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2423831.png)

![N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide](/img/structure/B2423832.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2423834.png)

![1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2423835.png)